Product packaging for 5-Formylfuran-3-sulfonamide(Cat. No.:CAS No. 2230804-38-1)

5-Formylfuran-3-sulfonamide

Cat. No.: B2967635
CAS No.: 2230804-38-1
M. Wt: 175.16
InChI Key: CPNKAEVNNWRKBO-UHFFFAOYSA-N
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Description

Positional Isomerism and Substituent Effects on Reactivity

The substitution pattern on the furan ring is a critical determinant of the molecule's electronic properties, reactivity, and, consequently, its biological activity. The relative positions of the formyl and sulfonamide groups in this compound create a specific electronic landscape that influences its chemical behavior.

Electronic Effects : The formyl group (-CHO) is a strong electron-withdrawing group (EWG) through resonance and induction, deactivating the furan ring towards electrophilic substitution. The sulfonamide group (-SO₂NHR) is also an EWG, primarily through induction. In the 3,5-disubstituted pattern, these EWGs significantly lower the electron density of the furan ring, making it less susceptible to oxidative degradation but also less reactive in electrophilic aromatic substitution reactions. The most likely position for a nucleophilic attack on the ring would be C2, which is alpha to the oxygen and ortho to the formyl group.

Positional Isomers : The properties of furan sulfonamides can vary dramatically with the location of the substituents. For example, a 5-formylfuran-2-sulfonamide (B3266601) isomer would have different electronic and steric properties. In the 2-sulfonamide isomer, the sulfonyl group is directly adjacent to the ring oxygen, which can influence its orientation and interaction with target enzymes. Studies on thiophene- and furan-2-sulfonamides have shown them to be potent enzyme inhibitors. nih.gov The reactivity of the vacant positions also changes; in the 2,5-disubstituted isomer, the C3 and C4 positions are electronically distinct, leading to different outcomes in substitution reactions compared to the 3,5-isomer.

Substituent Effects on Reactivity : Introducing additional substituents at the C2 or C4 positions of the this compound core further modifies its reactivity.

An electron-donating group (EDG) at C2 or C4 would partially counteract the deactivating effect of the formyl and sulfonamide groups, potentially facilitating electrophilic substitution at the other vacant position.

An electron-withdrawing group (EWG) at C2 or C4 would further decrease the ring's electron density, making it more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for furan but can be enabled by strong activation. cdnsciencepub.com The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, highlights how substituent positioning is key to enabling certain transformations in aromatic systems. cdnsciencepub.com

Combinatorial Approaches to Furan-Sulfonamide Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized libraries of compounds, which is essential for efficient lead discovery and optimization. acs.org For the this compound class, combinatorial strategies can be employed to explore the chemical space around the core scaffold extensively. aston.ac.ukgoogle.com

Solid-Phase Synthesis: In a solid-phase approach, the furan scaffold is anchored to a polymer resin, allowing for the use of excess reagents and simplified purification by simple filtration and washing. acs.org A possible strategy would involve:

Attaching a furan derivative (e.g., via an ester linkage at the 3-position) to a solid support.

Carrying out reactions to install the sulfonamide and formyl functionalities or their precursors.

Diversifying the molecule by reacting the anchored scaffold with a set of building blocks (e.g., a library of amines for reductive amination at the formyl position, or a library of sulfonyl chlorides).

Cleaving the final products from the resin for screening.

Solution-Phase Parallel Synthesis: Solution-phase synthesis is also amenable to combinatorial approaches, particularly with modern purification techniques like automated flash chromatography or solid-phase extraction. acs.org This method avoids potential issues associated with solid-phase synthesis, such as linker cleavage and reaction monitoring. A parallel synthesis could involve reacting a common intermediate, such as 5-formylfuran-3-sulfonyl chloride, with a library of amines in a multi-well plate format to generate a library of sulfonamide analogues.

High-throughput screening (HTS) of these libraries is then used to identify "hits"—compounds that show activity in a biological assay. researchgate.netnih.gov The structures of these hits provide valuable structure-activity relationship (SAR) data that can guide the design of the next generation of more focused and potent libraries. aston.ac.uk The use of privileged substructures, which are molecular frameworks that can bind to multiple biological targets, is a guiding principle in designing such libraries. acs.org The furan-sulfonamide framework can be considered a privileged substructure for certain enzyme classes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO4S B2967635 5-Formylfuran-3-sulfonamide CAS No. 2230804-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formylfuran-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)10-3-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNKAEVNNWRKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1S(=O)(=O)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of the Core Scaffold and Subsequent Derivatization:a Common Route to the Parent Scaffold Could Involve the Sulfonation of a Suitable Furan 3 Carboxylate Derivative, Followed by Conversion to the Sulfonamide and Subsequent Manipulation of the Carboxylate to Yield the 5 Formyl Group. More Direct Methods Involve the Electrophilic Sulfonation of 2 Furaldehyde Derivatives, Though This Can Lead to Issues with Regioselectivity.

Once the 5-formylfuran-3-sulfonamide scaffold is obtained, diversification can be achieved through several reactions:

N-Alkylation/Arylation of the Sulfonamide : The primary sulfonamide can be reacted with various alkyl or aryl halides under basic conditions to yield N-substituted derivatives. nih.gov

Reductive Amination of the Formyl Group : The aldehyde can react with primary or secondary amines, followed by reduction (e.g., with sodium borohydride), to generate a wide range of aminomethyl derivatives.

Condensation Reactions : The formyl group readily undergoes condensation with hydrazines, hydroxylamines, or semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.

Wittig and Related Reactions : The aldehyde can be converted into an alkene with various substituents using phosphorus ylides.

Chemical Reactivity and Transformation Pathways of 5 Formylfuran 3 Sulfonamide

Transformations Involving the Formyl Group

The aldehyde functionality at the 5-position of the furan (B31954) ring is a primary site for a variety of chemical reactions, including additions, condensations, and redox transformations.

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. This reactivity allows for the construction of larger molecular frameworks and the introduction of new functional groups.

One of the most common transformations is the Knoevenagel condensation , where the formyl group reacts with active methylene (B1212753) compounds in the presence of a base. For instance, the condensation of 5-formylfuran derivatives with compounds like 2-cyanoacetamide (B1669375) can yield α,β-unsaturated products. mdpi.com These reactions are often catalyzed by basic catalysts and can be carried out under solvent-free conditions. mdpi.com

Another important reaction is the formation of Schiff bases (imines) through condensation with primary amines. This reaction is fundamental in the synthesis of various biologically active molecules and ligands.

Furthermore, the formyl group can participate in aldol-type condensation reactions . For example, in the presence of a base, 5-hydroxymethylfurfural (B1680220) (a related furan aldehyde) can undergo aldol (B89426) condensation with acetone. units.it This type of reaction allows for the extension of the carbon chain at the 5-position of the furan ring.

The Wittig reaction provides another avenue for modifying the formyl group, converting it into an alkene. 5-Hydroxymethylfurfural has been shown to successfully undergo Wittig vinylation, demonstrating the utility of this reaction for furan aldehydes. units.it

A summary of representative condensation reactions involving the formyl group of furan derivatives is presented in the table below.

Reaction TypeReactantsProduct TypeReference
Knoevenagel Condensation5-Formylfuran derivative, Active methylene compound (e.g., 2-cyanoacetamide)3-(Furan-2-yl)acrylonitrile derivative mdpi.com
Aldol Condensation5-Hydroxymethylfurfural, Acetoneα,β-Unsaturated carbonyl compound units.it
Wittig Reaction5-Hydroxymethylfurfural, Phosphonium ylideVinylfuran derivative units.it

The formyl group can be selectively oxidized or reduced to yield other important functional groups.

Selective oxidation of the formyl group in furan derivatives can lead to the corresponding carboxylic acid. Various oxidizing agents and catalytic systems have been employed for this transformation. For instance, the selective oxidation of 5-hydroxymethylfurfural (HMF) can yield 5-formylfuran-2-carboxylic acid (FFCA) and subsequently furan-2,5-dicarboxylic acid (FDCA). tue.nlgoogle.commdpi.com Catalytic systems often involve precious metals like gold or platinum on various supports. tue.nlgoogle.com Electrocatalytic methods using non-metallic catalysts like polyaniline have also been developed for the selective oxidation of HMF to FFCA. bohrium.comrsc.orgrsc.orgresearchgate.net

Conversely, selective reduction of the formyl group can produce the corresponding alcohol, a hydroxymethyl group. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation. The reduction of the formyl group in 4-(5-formylfuran-2-yl)-2-hydroxybenzoic acid to an alcohol has been noted as a possible transformation.

The table below summarizes the selective redox transformations of the formyl group in furan derivatives.

TransformationProduct Functional GroupExample ReactantKey FindingsReference
Selective OxidationCarboxylic Acid5-Hydroxymethylfurfural (HMF)Can be selectively oxidized to 5-formylfuran-2-carboxylic acid (FFCA) and furan-2,5-dicarboxylic acid (FDCA) using various catalytic systems. tue.nlgoogle.commdpi.com
Selective OxidationCarboxylic Acid5-Hydroxymethylfurfural (HMF)Electrocatalytic oxidation using polyaniline catalysts can selectively produce FFCA. bohrium.comrsc.orgrsc.orgresearchgate.net
Selective ReductionAlcohol4-(5-Formylfuran-2-yl)-2-hydroxybenzoic acidThe formyl group can be reduced to an alcohol.

Reactivity of the Furan Heterocyclic Core

The furan ring in 5-Formylfuran-3-sulfonamide is an aromatic system, but its reactivity is significantly different from that of benzene (B151609). The oxygen heteroatom makes the ring electron-rich and more susceptible to certain reactions.

Furan is known to be more reactive than benzene towards electrophilic aromatic substitution (EAS). pearson.comnumberanalytics.comnumberanalytics.com The oxygen atom donates electron density to the ring, activating it towards electrophilic attack, primarily at the 2- and 5-positions. numberanalytics.com

In this compound, the furan ring is substituted with two electron-withdrawing groups: a formyl group at the 5-position and a sulfonamide group at the 3-position. Both of these groups are deactivating and meta-directing in benzene chemistry. However, in furan chemistry, the directing effects can be more complex. The formyl group at the 5-position will strongly deactivate the ring towards electrophilic attack. The sulfonamide group at the 3-position is also deactivating. Generally, electrophilic substitution on furans with electron-withdrawing groups is less favorable than on unsubstituted furan. uomustansiriyah.edu.iq When such reactions do occur, the incoming electrophile would be expected to substitute at the remaining vacant position, which is the 4-position, as it is the least deactivated position relative to the existing substituents.

While the electron-rich nature of the furan ring generally disfavors nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups can facilitate such reactions. edurev.inquimicaorganica.org In this compound, both the formyl and sulfonamide groups are electron-withdrawing, which could potentially activate the furan ring towards nucleophilic attack. Nucleophilic substitution has been observed in furan derivatives bearing nitro or cyano groups, where a leaving group at the 2- or 5-position is displaced by a nucleophile. edurev.inchempap.org

The furan ring can also undergo ring-opening reactions under certain conditions, particularly in the presence of acid. mdpi.comacs.orgrsc.orgacs.org The protonation of the furan oxygen can initiate a cascade of reactions leading to the cleavage of the ring and the formation of acyclic dicarbonyl compounds. acs.org The conditions required for ring-opening can vary, and in the context of polymerization of furfuryl alcohol, the presence of water and the type of acid catalyst can influence the extent of this side reaction. mdpi.com

Chemical Modifications of the Sulfonamide Functionality

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo various chemical modifications, primarily at the nitrogen atom.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated by a base. The resulting anion can then react with electrophiles, such as alkyl or aryl halides, in N-alkylation or N-arylation reactions to form N-substituted sulfonamides. organic-chemistry.orgresearchgate.net A variety of methods have been developed for the synthesis of N-substituted sulfonamides, including classical methods involving the reaction of sulfonyl chlorides with amines, as well as more modern transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgthieme.dersc.orgajchem-b.com

Furthermore, a novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides has been described, where phosphide (B1233454) anions can displace the arylsulfonyl group, leading to the formation of phosphamides and subsequently amines. acs.orgnih.gov This reaction highlights the potential for the sulfonamide nitrogen to be a site for substitution reactions.

The table below provides a summary of common reactions involving the sulfonamide functionality.

Reaction TypeReactantsProduct TypeKey FeaturesReference
N-AlkylationPrimary sulfonamide, Alkyl halide, BaseN-Alkyl sulfonamideThe acidic proton of the sulfonamide is removed by a base, followed by reaction with an electrophile. researchgate.net
N-ArylationSulfonamide, Aryl boronic acid, Copper catalystN-Aryl sulfonamideChan-Lam coupling-like reaction provides an efficient route to N-arylated products. thieme.de
Nucleophilic Substitution at NitrogenArylsulfonamide, Phosphide anionPhosphamide, AmineThe arylsulfonyl group acts as a leaving group. acs.orgnih.gov

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, enabling its substitution with alkyl and aryl groups. These N-alkylation and N-arylation reactions are fundamental pathways for creating a diverse library of derivative compounds.

N-Alkylation is commonly achieved by reacting the sulfonamide with alkyl halides or using alcohols as alkylating agents under catalytic conditions. The use of alcohols is considered an environmentally benign method as it often generates water as the only byproduct. ionike.com For instance, iron(II) chloride has been demonstrated as an effective catalyst for the N-alkylation of sulfonamides with various benzylic alcohols, achieving high yields. ionike.com This protocol is tolerant of both electron-rich and electron-poor substituents on the reactants. ionike.com

N-Arylation introduces an aromatic ring onto the sulfonamide nitrogen. Modern methods have moved away from harsh, copper-mediated Ullmann-type conditions towards more efficient, milder, and often transition-metal-free procedures. organic-chemistry.orgscispace.com One notable method involves the use of ortho-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF), which facilitates the arylation of sulfonamides under very mild, room-temperature conditions. scispace.comnih.gov This process exhibits broad functional group tolerance, allowing for the synthesis of complex N-arylated sulfonamides in good to excellent yields. scispace.com

The table below summarizes representative N-alkylation and N-arylation reactions applicable to this compound.

Table 1: Representative N-Alkylation and N-Arylation Reactions for Sulfonamides.
Reaction TypeReagents & ConditionsProduct TypeKey FindingsReference
N-AlkylationBenzylic Alcohols, FeCl2 (cat.), K2CO3, 135 °CN-Alkyl-5-formylfuran-3-sulfonamideEnvironmentally benign method using alcohols as alkylating agents; proceeds via a "borrowing hydrogen" mechanism. High yields (>90%) are generally achieved. ionike.com
N-Arylationo-Silylaryl Triflates, CsF, MeCN, Room TemperatureN-Aryl-5-formylfuran-3-sulfonamideTransition-metal-free process that proceeds under mild conditions with high functional group tolerance. scispace.comnih.gov
N-AlkylationAlkyl Halides, Base (e.g., K2CO3), Solvent (e.g., DMF)N-Alkyl-5-formylfuran-3-sulfonamideA classical and widely used method for sulfonamide alkylation. organic-chemistry.org

Derivatization via Sulfonyl Chloride Intermediates

Sulfonamides are most commonly synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govmerckmillipore.com This fundamental reaction can be leveraged to produce a wide array of derivatives starting from a furan sulfonyl chloride precursor. For example, a suitable furan sulfonyl chloride, such as one derived from furan itself or a functionalized furan, serves as a key intermediate. google.com

The synthesis typically begins with the preparation of the sulfonyl chloride. One state-of-the-art approach involves the palladium-catalyzed chlorosulfonylation of an arylboronic acid, which can be performed under mild conditions. nih.gov Alternatively, classical methods like electrophilic aromatic substitution using chlorosulfonic acid can be employed, though they are often limited by harsh acidic conditions and potential regioselectivity issues. nih.gov

Once the furan sulfonyl chloride intermediate is obtained, it can be reacted with a diverse range of amines to yield the corresponding sulfonamides. google.com This reaction is generally robust and can be carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. nih.govgoogle.com By varying the amine component, a library of sulfonamides with different substituents on the nitrogen atom can be readily synthesized. This approach allows for the systematic modification of the molecule to explore structure-activity relationships. nih.gov

The table below illustrates the derivatization pathway starting from a furan sulfonyl chloride intermediate.

Table 2: Synthesis of Sulfonamide Derivatives from a Furan Sulfonyl Chloride Intermediate.
Reactant 1 (Intermediate)Reactant 2 (Amine)General ConditionsProductReference
5-Formylfuran-3-sulfonyl chloridePrimary Amines (R-NH2)Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to RTN-Alkyl/Aryl-5-formylfuran-3-sulfonamides nih.govgoogle.com
5-Formylfuran-3-sulfonyl chlorideSecondary Amines (R2-NH)Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), 0 °C to RTN,N-Dialkyl/Aryl-5-formylfuran-3-sulfonamides nih.govgoogle.com
5-Formylfuran-3-sulfonyl chlorideAniline DerivativesPyridine (as base and/or catalyst), elevated temperature may be requiredN-Aryl-5-formylfuran-3-sulfonamides nih.gov

Cycloaddition Reactions Involving Vinyl Sulfonamide Derivatives

The sulfonamide group can be transformed into a vinyl sulfonamide, a versatile functional group that can participate in various cycloaddition reactions. The synthesis of a vinyl sulfonamide from a parent sulfonamide can be accomplished via methods like the Horner-Wadsworth-Emmons reaction. In this approach, a phosphoryl sulfonamide intermediate reacts with an aldehyde (in this case, the formyl group already present in this compound is not the reactant, but rather an external aldehyde would be used with a phosphonate-containing sulfonamide). A more direct route would involve the reaction of this compound with a vinylating agent.

Once formed, the N-vinyl derivative of this compound can act as a key component in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, the electron-deficient double bond of the vinyl sulfonamide can react with a 1,3-dipole, such as a nitrone or a nitrile oxide. nih.govresearchgate.net For instance, the reaction of a vinyl sulfonate with various nitrones has been shown to produce stable isoxazolidine (B1194047) cycloadducts with high regio- and stereoselectivity. nih.govresearchgate.net These cycloadducts are themselves functionalized sulfonamides.

Gold-catalyzed cycloadditions also represent a powerful tool for constructing complex molecular architectures. It has been demonstrated that gold(I) catalysts can facilitate cycloadditions between propargyl esters and vinyl sulfonamides to efficiently provide highly substituted vinylcyclopropane (B126155) derivatives. ntnu.edu These reactions offer pathways to novel molecular scaffolds that would be difficult to access through other means.

The table below outlines potential cycloaddition reactions involving a vinyl sulfonamide derivative.

Table 3: Potential Cycloaddition Reactions of a Vinyl Sulfonamide Derivative.
Reaction TypeReactantsCatalyst/ConditionsProduct ClassKey FeaturesReference
1,3-Dipolar CycloadditionVinyl Sulfonamide + NitroneTypically thermal, no catalyst neededIsoxazolidine-fused sulfonamideProduces stable "reversed" cycloadducts with high regio- and stereoselectivity. nih.govresearchgate.net
Gold-Catalyzed CyclopropanationVinyl Sulfonamide + Propargyl EsterGold(I) catalyst (e.g., IPrAuCl/AgSbF6)Vinylcyclopropane sulfonamideEfficiently provides highly substituted vinylcyclopropane derivatives with high diastereoselectivity. ntnu.edu
Bioorthogonal CycloadditionSulfonyl Sydnonimine derivative + Dibenzoazacyclooctyne (DIBAC)Physiological conditionsReleases parent sulfonamideA "click-release" strategy where the cycloaddition leads to the cleavage and release of the sulfonamide. escholarship.org

Derivatization Strategies and Analogue Design Within the 5 Formylfuran 3 Sulfonamide Class

Rational Design Principles for Furan-Sulfonamide Analogues

The rational design of analogues based on the 5-formylfuran-3-sulfonamide scaffold is guided by established structure-activity relationships (SAR) within the broader class of furan-containing sulfonamides. researchgate.netacs.org The primary goal is to optimize interactions with biological targets by modifying the core structure at specific positions. The furan (B31954) ring, the formyl group, and the sulfonamide moiety are all critical components that can be targeted for modification.

Key design principles include:

Sulfonamide Group Modification : The -SO₂NH₂ group is a crucial zinc-binding group in many enzyme inhibitors, such as carbonic anhydrase inhibitors. researchgate.netnih.gov Modifications often involve N-alkylation or N-arylation to explore new interactions within a target's active site. Introducing various substituents on an N-aryl ring can fine-tune electronic properties and steric bulk. For instance, electron-withdrawing groups (e.g., halogens, nitro groups) on a phenyl ring attached to the sulfonamide nitrogen can enhance inhibitory activity against certain enzyme isoforms, while electron-donating groups (e.g., methoxy, methyl) may favor activity against others. nih.gov

Formyl Group Derivatization : The aldehyde at the 5-position is a versatile handle for chemical modification. It can be converted into other functional groups such as imines (Schiff bases), oximes, hydrazones, or reduced to a hydroxymethyl group. These transformations alter the hydrogen-bonding capacity and steric profile of the molecule, potentially leading to new interactions with target proteins.

Furan Ring Substitution : The vacant 2- and 4-positions on the furan ring are prime sites for introducing substituents to modulate properties like lipophilicity, solubility, and metabolic stability. Halogenation or the addition of small alkyl groups at these positions can create favorable hydrophobic interactions with a target's binding pocket. mdpi.com

Scaffold Hopping and Isosteres : Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) is a common strategy. nih.govnih.gov Thiophene-2-sulfonamides, for example, have been extensively studied. nih.gov This approach, known as scaffold hopping, aims to retain key binding interactions while potentially improving pharmacokinetic properties or finding novel intellectual property space.

The following table summarizes some rational design strategies and their expected outcomes based on general findings for heterocyclic sulfonamides.

Modification Site Strategy Rationale/Potential Outcome Relevant Findings
Sulfonamide (-SO₂NHR) N-substitution with aromatic or heterocyclic ringsExplore additional binding pockets; modulate acidity and hydrogen bonding potential.Indole-based benzenesulfonamides showed varied isoform selectivity as carbonic anhydrase inhibitors. researchgate.net
Introduction of electron-withdrawing/-donating groups on N-aryl substituentsFine-tune electronic character and inhibitory potency.Electron-withdrawing groups on the phenyl ring generally increased inhibitory activity against hCA II. nih.gov
Formyl Group (-CHO) Conversion to imine/Schiff baseIntroduce larger, diverse substituents; create new H-bond acceptors/donors.Schiff base derivatives of furan scaffolds have been explored as potential antitubercular agents. researchgate.net
Reduction to alcohol (-CH₂OH)Change from H-bond acceptor to H-bond donor; increase flexibility.
Furan Ring Substitution at C2 or C4 positionModulate lipophilicity and steric interactions.Halogen substitutions at the para position of benzofuran (B130515) can form favorable hydrophobic interactions. mdpi.com
Replacement with thiophene or pyrrole ring (isosterism)Alter electronic distribution and metabolic stability; explore novel chemical space.4-substituted thiophene-2-sulfonamides show potent carbonic anhydrase inhibition. nih.gov

Synthesis of Diversified Furan-Sulfonamide Architectures

The creation of diverse furan-sulfonamide libraries relies on robust and flexible synthetic methodologies. researchgate.net Synthetic strategies can be categorized into two main approaches: late-stage derivatization of the this compound core or building the substituted ring system from acyclic precursors.

Advanced Spectroscopic and Structural Elucidation Methods for 5 Formylfuran 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 5-Formylfuran-3-sulfonamide, both ¹H and ¹³C NMR would provide definitive evidence of the molecular skeleton and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9-10 ppm. The protons on the furan (B31954) ring are expected to appear in the aromatic region, with their specific shifts and coupling patterns confirming the 3,5-substitution pattern. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. rsc.orgripublication.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the formyl group is highly deshielded and would appear at a characteristic downfield shift, often above 180 ppm. The carbons of the furan ring would resonate in the aromatic region (approximately 110-160 ppm). The number of signals would confirm the symmetry of the molecule. rsc.orgbohrium.com

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (δ, ppm)
Aldehyde (CHO)9.0 - 10.0
Furan Ring Protons6.5 - 8.5
Sulfonamide (NH₂)Variable, broad
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)>180
Furan Ring Carbons110 - 160

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.govjrespharm.com

For this compound (C₅H₅NO₄S), the calculated molecular weight is approximately 175.16 g/mol . In HRMS analysis, the compound would be expected to show a molecular ion peak, such as [M+H]⁺ at m/z 176.0012, which corresponds to the elemental formula C₅H₆NO₄S. researchgate.net Analysis of the fragmentation pattern would further corroborate the structure, revealing losses of characteristic fragments such as SO₂ (sulfonyl group) or CHO (formyl group).

HRMS Data for this compound
Parameter Value
Molecular FormulaC₅H₅NO₄S
Exact Mass175.00
Expected [M+H]⁺176.0012

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. jrespharm.com The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The sulfonamide group would be identified by the N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region, and the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds between 1350-1310 cm⁻¹ and 1165-1140 cm⁻¹, respectively. rsc.orglibretexts.org The formyl group would be evident from the strong C=O stretching vibration around 1700 cm⁻¹ and the distinctive C-H stretching of the aldehyde proton near 2800 and 2700 cm⁻¹. pressbooks.pub

Characteristic IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Sulfonamide)3200 - 3400
C-H Stretch (Aldehyde)~2800 and ~2700
C=O Stretch (Aldehyde)~1700
S=O Asymmetric & Symmetric Stretch1350 - 1310 & 1165 - 1140

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry measures the electronic transitions within a molecule, providing information about conjugated systems. The spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. jrespharm.comnih.gov The conjugated system involving the furan ring and the formyl group would give rise to strong π→π* transitions, while the non-bonding electrons on the oxygen and sulfur atoms could lead to weaker n→π* transitions. nih.govpharmahealthsciences.net The exact position of these absorption bands is influenced by the solvent polarity. In studies of similar aromatic sulfonamides, absorption maxima are often observed in the UV range, typically between 200 and 400 nm. jrespharm.comresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structural Determination

For crystalline solids, single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional atomic arrangement. This technique would provide definitive data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the sulfonamide group) in the solid state. Powder X-ray Diffraction (PXRD) can also be used to confirm the phase purity of the synthesized crystalline material by comparing the experimental diffraction pattern with one simulated from single-crystal data. rsc.orgmdpi.com

Chromatographic Techniques for Separation and Purity Profiling (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound and for quantitative analysis. mdpi.comnih.gov A validated HPLC method, likely using a reverse-phase column (e.g., C18), would be developed to separate this compound from any starting materials, byproducts, or degradation products. mdpi.comrsc.org The purity of the sample would be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Under specific conditions (e.g., column type, mobile phase composition, flow rate), the compound will have a characteristic retention time. mdpi.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₅H₅NO₄S). A close match between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity. jrespharm.comresearchgate.net

Elemental Composition of this compound (C₅H₅NO₄S)
Element Theoretical Percentage
Carbon (C)34.28%
Hydrogen (H)2.88%
Nitrogen (N)8.00%
Oxygen (O)36.53%
Sulfur (S)18.31%

Computational and Theoretical Investigations Applied to 5 Formylfuran 3 Sulfonamide Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-Sulfonamide Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. d-nb.infoarabjchem.org For sulfonamide derivatives, 2D and 3D-QSAR studies are frequently conducted to understand which molecular properties (descriptors) are important for their activity. nih.gov These descriptors can include steric, electronic, and hydrophobic parameters.

A QSAR model for a series of furan-sulfonamide analogues could help in predicting the biological activity of new, unsynthesized compounds, including 5-Formylfuran-3-sulfonamide. This would allow for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Predictive Computational Models for Chemical Behavior and Stability

Computational models can also be used to predict the chemical behavior and stability of a compound under various conditions. For instance, programs can estimate physicochemical properties such as solubility, pKa, and logP, which are crucial for drug development. Furthermore, computational tools can be used to predict potential metabolic pathways and identify sites on the molecule that are susceptible to degradation. For this compound, such predictive models would be invaluable in assessing its drug-likeness and potential liabilities early in the discovery process.

Mechanistic Studies of Reactions Involving 5 Formylfuran 3 Sulfonamide

Elucidation of Reaction Mechanisms in Synthetic Pathways

One potential synthetic approach involves the formylation of a furan-3-sulfonamide (B1289174) precursor. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. The mechanism proceeds through the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride, which acts as the electrophile.

Plausible Vilsmeier-Haack Reaction Mechanism for Formylation:

Formation of the Vilsmeier Reagent: DMF attacks phosphorus oxychloride to form a chloroiminium ion (the Vilsmeier reagent).

Electrophilic Attack: The furan-3-sulfonamide attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is expected to occur at the C5 position, which is activated by the furan (B31954) ring oxygen and less sterically hindered than the C2 position, which is adjacent to the bulky sulfonamide group.

Aromatization: The resulting intermediate is hydrolyzed to yield the 5-formylfuran-3-sulfonamide and regenerate the catalyst.

Another key reaction is the formation of the sulfonamide bond itself. This typically involves the reaction of a sulfonyl chloride with an amine. In the context of synthesizing a furan-3-sulfonamide precursor, this would involve the reaction of furan-3-sulfonyl chloride with ammonia (B1221849) or a protected amine. The mechanism is a nucleophilic acyl substitution at the sulfur atom.

General Mechanism for Sulfonamide Formation:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Elimination: The chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom, often facilitated by a base, to form the stable sulfonamide.

Mechanistic studies on related N-(furan-3-ylmethylene)benzenesulfonamides suggest that their synthesis can involve the condensation of a furan aldehyde with a sulfonamide, a reaction that proceeds via an imine intermediate. researchgate.net

Catalytic Mechanisms in Metal-Mediated and Organocatalytic Transformations

The functional groups of this compound offer several handles for catalytic transformations. The formyl group can be a substrate for various catalytic reductions, oxidations, and C-C bond-forming reactions, while the furan ring can undergo catalytic C-H activation.

Metal-Mediated Catalysis:

Ruthenium-catalyzed reactions, such as the Murai reaction, have been shown to effect the C3-acylation of 2-formylfurans. x-mol.com By analogy, a similar strategy could potentially be employed for the functionalization of the C4 position of this compound, with the sulfonamide or a derivative of the formyl group acting as a directing group. The catalytic cycle for such a reaction would likely involve:

C-H Activation: The ruthenium catalyst coordinates to a directing group and activates a C-H bond on the furan ring.

Alkene Insertion: An alkene coordinates to the ruthenium center and inserts into the Ru-C bond.

Reductive Elimination: Reductive elimination regenerates the catalyst and yields the alkylated furan product.

Gold catalysts are known to activate alkynes and allenes for nucleophilic attack by furans. researchgate.net While less directly applicable to the saturated sulfonamide, the formyl group could be converted to a species that participates in gold-catalyzed cyclizations. The catalytic oxidation of formylfurans to carboxylic acids is another important transformation, often utilizing gold or vanadium-based catalysts. researchgate.netresearchgate.net The mechanism for gold-catalyzed oxidation often involves the formation of a gold-hydride species following the hydration of the aldehyde.

Organocatalysis:

The formyl group is a prime target for organocatalytic transformations. Proline and its derivatives are well-established organocatalysts for asymmetric aldol (B89426) and Mannich reactions. The mechanism of a proline-catalyzed aldol reaction involving this compound would proceed through:

Enamine Formation: Proline reacts with a ketone donor to form a nucleophilic enamine intermediate.

Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the this compound.

Hydrolysis: The resulting intermediate is hydrolyzed to release the aldol product and regenerate the proline catalyst.

The sulfonamide group itself can participate in organocatalysis, for instance, by acting as a hydrogen bond donor to activate electrophiles.

Table 1: Potential Catalytic Transformations of this compound

Reaction Type Catalyst Type Potential Functional Group Target Plausible Mechanistic Step
C-H Alkylation Metal-Mediated (e.g., Ru) Furan Ring (C4-H) C-H Activation
Oxidation Metal-Mediated (e.g., Au, V) Formyl Group Oxidative Addition
Aldol Reaction Organocatalytic (e.g., Proline) Formyl Group Enamine/Iminium Activation
Reduction Metal-Mediated (e.g., Pd, Ni) Formyl Group Hydride Transfer

Investigating Stereochemical Outcome and Regioselectivity

Regioselectivity:

Stereoselectivity:

The stereochemical outcome of reactions at the formyl group is a key area of investigation. The use of chiral catalysts in reductions or C-C bond-forming reactions can lead to the formation of enantioenriched secondary alcohols or more complex chiral structures. For example, in an organocatalyzed aldol reaction, the stereochemistry of the product is determined by the facial selectivity of the enamine attack on the formyl group, which is controlled by the chiral environment created by the catalyst.

The furan ring itself is planar, but reactions that lead to the formation of chiral centers on its substituents, or reactions that break the aromaticity of the ring, can have significant stereochemical implications.

Kinetic and Thermodynamic Aspects of Furan-Sulfonamide Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not widely reported. However, general principles can be applied to understand the driving forces behind its transformations.

Thermodynamics:

Kinetics:

The rates of reaction are influenced by both steric and electronic factors. The sulfonamide group at the C3 position can exert steric hindrance on the adjacent C2 and C4 positions, potentially slowing down reactions at these sites. Electronically, the deactivated nature of the furan ring will result in slower rates for electrophilic attack compared to unsubstituted furan. Conversely, the electrophilicity of the formyl group's carbon is enhanced by the electron-withdrawing nature of the ring system, likely leading to faster rates of nucleophilic addition compared to a simple alkyl aldehyde.

In catalytic reactions, the kinetics are also dependent on the concentration and efficiency of the catalyst. The rate-determining step in a catalytic cycle could be the C-H activation, migratory insertion, or reductive elimination, depending on the specific metal, ligand, and substrates involved. x-mol.com

Research Applications of Furan Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

Furan-Sulfonamides as Enzyme Inhibitors

The furan-sulfonamide moiety is a key component in the design of various enzyme inhibitors, targeting a range of enzymes critical to physiological and pathological processes. ontosight.ai The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, making it particularly effective for inhibiting metalloenzymes. nih.govresearchgate.net

Carbonic Anhydrase (CA)

Furan-sulfonamides have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov These enzymes are involved in numerous biological processes, and their inhibition has therapeutic applications in conditions like glaucoma. nih.gov

Numerous studies have reported the synthesis and evaluation of novel furan-sulfonamides against various human (h) CA isoforms (hCA I, II, IV, and IX). researchgate.netnih.gov For instance, a series of fifteen novel furyl sulfonamides were shown to be potent inhibitors, with some compounds exhibiting greater activity against hCA I and hCA IV than the reference drug acetazolamide (B1664987) (AAZ). nih.gov Specifically, four compounds in this series were more active than AAZ against the tumor-associated hCA IX isoform. nih.gov Another study on benzofuran-based sulfonamides also demonstrated efficient inhibition of the tumor-associated hCA IX and XII isoforms, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net Furan-carboxamide-containing sulfonamides have also shown very good inhibitory properties against CA II and CA IV, with affinities in the low nanomolar range. nih.gov

Table 1: Inhibition Data of Selected Furan-Sulfonamides against Human Carbonic Anhydrase Isoforms
Compound TypeTarget IsoformInhibition Constant (Kᵢ) / IC₅₀Reference
Furyl sulfonamideshCA IPotent inhibition, some more active than Acetazolamide nih.gov
Furyl sulfonamideshCA IVPotent inhibition, some more active than Acetazolamide nih.gov
Furyl sulfonamideshCA IXFour compounds more active than Acetazolamide nih.gov
Furan-carboxamido sulfonamideshCA II & IVLow nanomolar affinity nih.gov
Benzofuran-based sulfonamideshCA IXKᵢ = 10.0–97.5 nM researchgate.net
Benzofuran-based sulfonamideshCA XIIKᵢ = 10.1–71.8 nM researchgate.net
Substituted Furan (B31954) SulfonamideshCA IIC₅₀ = 3.727–1.493 μM researchgate.net
Substituted Furan SulfonamideshCA IIIC₅₀ = 3.892–1.547 μM researchgate.net

Dihydropteroate (B1496061) Synthase (DHPS)

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. iiab.mewikipedia.orgtandfonline.com They act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (p-aminobenzoate, PABA). nih.govwikipedia.org The inhibition of DHPS disrupts the synthesis of nucleic acids, leading to a bacteriostatic effect. wikipedia.org While research often focuses on the broader class of sulfonamides, the principles apply to furan-containing derivatives, which are investigated for their potential as antibacterial agents. tandfonline.comontosight.ai Some sulfonamides can also act as alternative substrates for DHPS, forming dead-end pterin-sulfonamide products that further disrupt the folate pathway. nih.gov

Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is implicated in diseases like cancer. nih.gov Furan-sulfonamide derivatives have emerged as promising scaffolds for the development of kinase inhibitors. biosynth.comscirp.org For example, Furan-3-sulfonamide (B1289174) has been identified as a potent antiproliferative agent that binds to and inhibits the B-Raf protein. biosynth.com In another study, enzyme-templated screening identified furan-containing fragments that, when incorporated into bivalent inhibitors, showed improved potency against the c-Src kinase. nih.gov Computational molecular docking studies have also been used to design novel sulfonamide derivatives, including those with furan moieties, as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase. scirp.org

In Vitro Biochemical Assay Development and Optimization

The evaluation of furan-sulfonamides as enzyme inhibitors relies on robust in vitro biochemical assays. For carbonic anhydrase inhibitors, an esterase assay using 4-nitrophenyl acetate (B1210297) as a substrate is commonly employed, with activity measured by a stopped-flow technique. researchgate.net The IC₅₀ values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are determined from these assays. researchgate.netmdpi.com

For kinase inhibition assays, such as those for c-Src, methodologies often involve quantifying the enzyme's ability to phosphorylate a substrate. nih.gov The development of bivalent kinase inhibitors has utilized enzyme-templated screening, where the enzyme itself facilitates the assembly of the inhibitor from reactive fragments. nih.gov

Anti-inflammatory activity, which can be related to enzyme inhibition (e.g., COX enzymes), is assessed through methods like the inhibition of albumin denaturation and antitryptic activity assays. mdpi.com For antibacterial activity targeting DHPS, assays typically measure the minimum inhibitory concentration (MIC) against various bacterial strains. tandfonline.com These diverse assays are crucial for determining the potency and selectivity of newly synthesized furan-sulfonamide compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to optimizing the inhibitory potency and selectivity of furan-sulfonamide scaffolds.

For carbonic anhydrase inhibitors, SAR studies have revealed key insights. The interaction between the sulfonamide's zinc-binding group and the active site zinc ion is paramount. nih.gov Additionally, the substitution pattern on the furan ring and any linked aromatic systems significantly influences isoform selectivity. nih.govnih.gov For example, molecular docking studies on furyl sulfonamides showed that specific substitutions could enhance binding affinity and selectivity for isoforms like hCA I, IV, and IX. researchgate.netnih.gov The orientation of the heterocyclic ring within the active site cleft, described as "sulfur in" or "sulfur out," also impacts inhibitory power. nih.gov

In the context of kinase inhibitors, SAR studies have demonstrated that modifications to the furan-sulfonamide structure can drastically alter potency. For cyclin-dependent kinase 2 (CDK2) inhibitors, relocating a sulfonamide group on an associated aryl ring resulted in a significant reduction in potency. nih.gov However, introducing a methylene (B1212753) linker between the sulfonamide and the aryl ring did not cause a further loss of activity, indicating complex SAR. nih.gov

SAR is also critical in the development of antibacterial sulfonamides. The presence of a free aromatic amino group in the para-position relative to the sulfonamide is traditionally considered essential for activity against DHPS, though exceptions exist. Modifications to the core structure are continually explored to overcome bacterial resistance. tandfonline.com

Furan-Sulfonamides in Receptor Binding Studies

Beyond enzyme inhibition, furan-sulfonamides have been developed as ligands for various receptors, demonstrating their versatility in medicinal chemistry. These studies typically involve receptor binding assays to determine the affinity (often expressed as Kᵢ, the inhibition constant) and selectivity of the compounds for their targets.

One study focused on developing inverse agonists for the cannabinoid receptor 2 (CB₂), a target for inflammatory and neuropathic pain. nih.gov Through systematic modifications, a furan-2-ylmethyl group was identified as a key substituent for enhancing CB₂ binding affinity. nih.gov This led to the identification of compounds with high CB₂ affinity (Kᵢ = 4.0 nM) and excellent selectivity over the CB₁ receptor (120-fold). nih.gov

In another area, furan-containing sulfonamides have been integral to the design of antagonists for the human B₂ bradykinin (B550075) receptor (hB₂R), which is implicated in inflammation. acs.org Receptor binding assays using membranes from cells expressing hB₂R were used to guide the optimization of these compounds, leading to antagonists with subnanomolar affinity. acs.org

Furthermore, furan-sulfonamide derivatives have been explored as antagonists for adenosine (B11128) receptors. A novel synthesis method was developed to create sulfonamides targeting the human A₂B adenosine receptor, resulting in a compound with a Kᵢ value of 3.6 nM and high selectivity over other adenosine receptor subtypes. acs.org

Table 2: Receptor Binding Affinity of Selected Furan-Sulfonamide Derivatives
Compound SeriesTarget ReceptorBinding Affinity (Kᵢ)SelectivityReference
Trisubstituted Sulfonamides (with furan-2-ylmethyl)Cannabinoid Receptor 2 (CB₂)4.0 nM120-fold vs. CB₁ nih.gov
α,α-Dimethylglycine Sulfonamides (with furan-3-ylmethyl)Human B₂ Bradykinin Receptor (hB₂R)SubnanomolarHigh in vivo potency acs.org
8-Phenylxanthine SulfonamidesHuman Adenosine A₂B Receptor3.6 nM>134-fold vs. A₁, A₂ₐ, A₃ acs.org

Development of Chemical Probes and Biological Tools based on Furan-Sulfonamides

The reactivity and specific binding properties of furan-containing molecules make them suitable for the development of chemical probes and biological tools. purdue.edu These tools are essential for studying biological systems, identifying new drug targets, and elucidating mechanisms of action.

A molecular probe has been developed specifically to covalently attach to furan moieties via a Diels-Alder reaction. purdue.edu This probe, designed with both UV and mass tags, allows for the easy identification of furan-containing natural products in complex mixtures like cell supernatants, aiding in the discovery of new bioactive molecules. purdue.edu

Furan-sulfonamide derivatives can also serve as chemical probes in biochemical assays to investigate enzyme activities or receptor interactions. smolecule.com Their ability to bind with high affinity and selectivity to specific targets, as seen with enzyme inhibitors and receptor ligands, allows them to be used to probe the function and structure of these biomolecules. For example, a potent and selective furan-sulfonamide inhibitor could be labeled (e.g., with a fluorescent tag or biotin) to visualize its target enzyme within a cell or to facilitate its purification from a cell lysate.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Documentation : Report exact molar ratios, solvent grades, and equipment (e.g., microwave synthesizer settings).
  • Data Deposition : Share raw spectral data via repositories like PubChem or Zenodo .
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.